molecular formula C11H16F3NO4 B8143354 1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B8143354
M. Wt: 283.24 g/mol
InChI Key: LVUQHAREUKFTRZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which is then functionalized with a trifluoromethyl group.

    Reaction Conditions: The reaction conditions often involve the use of strong bases and nucleophiles to introduce the trifluoromethyl group. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

    Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity products.

Chemical Reactions Analysis

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium methoxide, leading to the formation of substituted derivatives.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. The carboxylic acid groups can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid can be compared with similar compounds such as :

    Pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester: The presence of a methyl group instead of a trifluoromethyl group leads to differences in lipophilicity and metabolic stability.

    2-Trifluoromethyl-pyrrolidine-1,3-dicarboxylic acid 1-ethyl ester: The substitution of the tert-butyl ester with an ethyl ester affects the compound’s steric properties and reactivity.

The unique combination of the trifluoromethyl group and the tert-butyl ester in this compound imparts distinct chemical and biological properties, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-4-6(8(16)17)7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUQHAREUKFTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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